molecular formula C11H21N3 B11739525 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11739525
M. Wt: 195.30 g/mol
InChI Key: CMTMJFCNFZTGAW-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with propylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(propan-2-yl)-1H-pyrazole: The parent compound without the propylamine group.

    1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl)methylamine: A similar compound with a different amine group.

Uniqueness

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the pyrazole ring and the propylamine group allows for a range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-8-10-7-11(9(2)3)13-14(10)4/h7,9,12H,5-6,8H2,1-4H3

InChI Key

CMTMJFCNFZTGAW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=NN1C)C(C)C

Origin of Product

United States

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